Suc-Ala-Glu-Pro-Phe-pNA TFA

Pin1 PPIase assay substrate specificity

Suc-Ala-Glu-Pro-Phe-pNA TFA (also abbreviated as Suc-AEPF-pNA TFA) is a synthetic chromogenic peptide substrate specifically designed for the peptidyl-prolyl cis-trans isomerase (PPIase) Pin1. This compound belongs to the Suc-Ala-Xaa-Pro-Phe-pNA substrate family and functions via Pin1-catalyzed cis-trans isomerization of the Pro-Phe amide bond, followed by proteolytic release of p-nitroaniline (pNA) which is quantified spectrophotometrically at 390 nm.

Molecular Formula C34H39F3N6O13
Molecular Weight 796.7 g/mol
Cat. No. B12402576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Glu-Pro-Phe-pNA TFA
Molecular FormulaC34H39F3N6O13
Molecular Weight796.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C32H38N6O11.C2HF3O2/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49;3-2(4,5)1(6)7/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43);(H,6,7)/t19-,23-,24-,25-;/m0./s1
InChIKeyQUQXPSJYFGYAOX-DCPXIXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Suc-Ala-Glu-Pro-Phe-pNA TFA: Peptidyl-Prolyl Isomerase Pin1 Chromogenic Substrate for Inhibitor Screening and Enzyme Kinetics


Suc-Ala-Glu-Pro-Phe-pNA TFA (also abbreviated as Suc-AEPF-pNA TFA) is a synthetic chromogenic peptide substrate specifically designed for the peptidyl-prolyl cis-trans isomerase (PPIase) Pin1 . This compound belongs to the Suc-Ala-Xaa-Pro-Phe-pNA substrate family and functions via Pin1-catalyzed cis-trans isomerization of the Pro-Phe amide bond, followed by proteolytic release of p-nitroaniline (pNA) which is quantified spectrophotometrically at 390 nm [1]. The TFA (trifluoroacetate) salt form provides enhanced solubility and stability compared to the free base, with a molecular formula of C₃₄H₃₉F₃N₆O₁₃ and a molecular weight of 796.70 g/mol . The compound is supplied as a high-purity (≥98%) solid suitable for quantitative enzyme assays, Pin1 inhibitor screening, and catalytic activity characterization [2].

Why Suc-Ala-Glu-Pro-Phe-pNA TFA Cannot Be Substituted with Generic Suc-Ala-Ala-Pro-Phe-pNA or Other PPIase Substrates in Pin1-Specific Assays


PPIase substrates of the Suc-Ala-Xaa-Pro-Phe-pNA family are not functionally interchangeable across different PPIase enzymes. While the generic substrate Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) serves as a universal PPIase substrate for cyclophilins and FKBPs with kcat/Km values ranging from 1.1 mM⁻¹s⁻¹ (B. subtilis PPIase) to >10 mM⁻¹s⁻¹ (human and E. coli cyclophilins) [1], it exhibits no detectable activity with Pin1 [2]. Conversely, Suc-Ala-Glu-Pro-Phe-pNA demonstrates Pin1-specific turnover, enabling selective measurement of Pin1 activity without interference from other PPIase family members that may be present in cellular lysates or impure enzyme preparations. The substitution of the Xaa residue (Glu versus Ala) fundamentally alters enzyme recognition: cyclophilin-catalyzed isomerization shows minimal dependence on the Xaa residue, whereas Pin1 catalysis requires a negatively charged residue (Glu or pSer) at the P2 position preceding proline [3]. Attempting to substitute Suc-Ala-Glu-Pro-Phe-pNA with Suc-AAPF-pNA in Pin1 assays yields zero detectable activity, rendering the experiment uninterpretable. Similarly, FKBP-optimized substrates such as Suc-Ala-Leu-Pro-Phe-pNA (kc/Km = 640,000 M⁻¹s⁻¹ for FKBP) [3] are not suitable for Pin1 studies due to fundamentally different substrate recognition motifs.

Suc-Ala-Glu-Pro-Phe-pNA TFA Quantitative Differentiation Evidence: Head-to-Head Performance Data Versus Comparator Substrates


Pin1-Specific Activity: Suc-Ala-Glu-Pro-Phe-pNA vs Suc-Ala-Ala-Pro-Phe-pNA

In head-to-head comparative PPIase assays using recombinant hPin1 and TaPin1, Suc-Ala-Glu-Pro-Phe-pNA demonstrated robust catalytic turnover, whereas the generic cyclophilin substrate Suc-Ala-Ala-Pro-Phe-pNA showed zero detectable activity under identical assay conditions [1]. This binary selectivity profile (active vs inactive) provides unambiguous differentiation for Pin1-specific applications where background PPIase activity from cyclophilins or FKBPs must be excluded.

Pin1 PPIase assay substrate specificity

Suc-Ala-Glu-Pro-Phe-pNA TFA as Benchmark Substrate for Pin1 Inhibitor Ki Determination

Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA) serves as the standard reference substrate for quantitative Pin1 inhibitor characterization. Using this substrate in Michaelis-Menten kinetic analyses, the Pin1 inhibitor (CHEMBL1784538) exhibited a Ki value of 520 nM against human GST-tagged Pin1 [1]. This Ki value provides a validated benchmark that enables cross-study comparison of inhibitor potency and facilitates standardized assay development. The substrate has been employed in multiple independent Pin1 inhibitor screening campaigns, generating consistent Ki and IC50 values for diverse chemical scaffolds [2][3].

Pin1 inhibitor Ki determination enzymology

Isomer-Specific Substrate Requirement: cis-Suc-AEPF-pNA as Required Form for PPIase Activity Detection

PPIase activity detection using Suc-AEPF-pNA requires the cis-isomer form of the substrate. The standard assay protocol specifies that the cis-trans conversion of cis-Suc-AEPF-pNA by Pin1 leads to cleavage of p-nitroaniline by subtilisin (or chymotrypsin), which is monitored spectrophotometrically at 390 nm [1][2]. This stereochemical requirement distinguishes Pin1 substrates from generic protease substrates and imposes specific handling and storage considerations. While quantitative comparison of cis versus trans isomer conversion rates is not available in the identified literature for this specific compound, the class-level inference from PPIase enzymology establishes that only the cis-isomer serves as the catalytically competent substrate for Pin1-mediated isomerization [3].

cis-trans isomerization substrate stereochemistry Pin1 mechanism

TFA Salt Form Enhances Solubility and Stability Compared to Free Base Suc-AEPF-pNA

Suc-Ala-Glu-Pro-Phe-pNA TFA (molecular weight 796.70 g/mol) offers enhanced aqueous solubility compared to the free base form (Suc-AEPF-pNA, MW 682.68 g/mol, CAS 128802-76-6) . The trifluoroacetate counterion improves dissolution kinetics and reduces aggregation in aqueous assay buffers, which is critical for reproducible kinetic measurements. Storage specifications for the TFA salt include powder stability at -20°C for 3 years and 4°C for 2 years, with the free base typically requiring tighter desiccation and protection from light . Both forms demonstrate identical biological activity toward Pin1 , making the TFA salt preferable for routine laboratory use where ease of handling and long-term stability are prioritized.

salt form selection solubility formulation stability

Suc-Ala-Glu-Pro-Phe-pNA TFA: Validated Application Scenarios in Pin1-Targeted Drug Discovery and Enzymology


Pin1 Inhibitor High-Throughput Screening (HTS) and Lead Optimization

Suc-Ala-Glu-Pro-Phe-pNA TFA is the validated chromogenic substrate for Pin1 inhibitor screening campaigns. The assay produces p-nitroaniline with absorbance at 390 nm upon Pin1-catalyzed isomerization, enabling quantitative, real-time monitoring of enzyme inhibition . The substrate's demonstrated selectivity for Pin1 over other PPIase family members (zero activity with Suc-AAPF-pNA control) ensures that observed inhibitory effects are attributable specifically to Pin1 inhibition rather than off-target PPIase activity [1]. This selectivity is critical for structure-activity relationship (SAR) studies and lead optimization programs where false-positive hits from cyclophilin or FKBP inhibition would confound data interpretation. Multiple independent inhibitor characterization studies have employed this substrate to generate reproducible Ki and IC50 values, establishing it as a community-standard reagent for Pin1 drug discovery [2][3].

Pin1 Catalytic Activity Quantification and Enzyme Kinetics Characterization

For enzymologists characterizing Pin1 catalytic parameters, Suc-Ala-Glu-Pro-Phe-pNA TFA provides a robust substrate for Michaelis-Menten kinetic analysis. The substrate's cis-isomer requirement enables study of the isomerization step specifically, distinguishing Pin1's PPIase activity from generic proteolysis. The TFA salt form's enhanced solubility ensures homogeneous substrate distribution in assay buffers, minimizing kinetic artifacts from incomplete dissolution . This application scenario is essential for laboratories comparing wild-type versus mutant Pin1 variants, investigating post-translational regulation of Pin1 activity, or characterizing Pin1 from diverse species (e.g., the TaPin1 functional homologue studies that validated substrate specificity) [1].

Pin1 Expression and Activity Correlation Studies in Disease Models

In translational research examining Pin1's role in cancer, neurodegenerative disorders, and cell cycle regulation, Suc-Ala-Glu-Pro-Phe-pNA TFA enables direct measurement of Pin1 enzymatic activity from tissue lysates or cellular extracts. The substrate's Pin1 specificity, demonstrated by the complete lack of activity with control substrate Suc-Ala-Ala-Pro-Phe-pNA, allows researchers to attribute measured PPIase activity specifically to Pin1 even in complex biological matrices containing multiple PPIase family members . This specificity is particularly valuable when correlating Pin1 protein expression levels (measured by immunoblot) with functional enzymatic activity, as post-translational modifications or endogenous inhibitors may decouple expression from activity. The chromogenic readout at 390 nm is compatible with standard plate readers, facilitating adoption in laboratories without specialized fluorescence detection equipment [1].

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